(5-Iodo-3-methylbenzofuran-2-yl)methanamine is a chemical compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. This compound is classified under the category of benzofuran derivatives, which are known for their diverse biological activities.
In terms of classification, (5-Iodo-3-methylbenzofuran-2-yl)methanamine belongs to the group of aromatic amines and heterocyclic compounds, specifically benzofurans. Its structural features include an iodine atom and a methanamine group, which contribute to its reactivity and potential biological activity.
The synthesis of (5-Iodo-3-methylbenzofuran-2-yl)methanamine can be achieved through several methods, primarily involving halogenation and amination reactions.
The synthesis typically involves the following steps:
The molecular structure of (5-Iodo-3-methylbenzofuran-2-yl)methanamine features a benzofuran ring system with an iodine atom at the 5-position and a methyl group at the 3-position. The methanamine group is attached to the benzofuran at the 2-position.
The compound's structural formula can be represented as follows:
Key structural characteristics include:
(5-Iodo-3-methylbenzofuran-2-yl)methanamine participates in various chemical reactions due to its functional groups:
For example, when treated with sodium azide in DMF, the iodine can be replaced by an azide group, yielding a new compound that may have different biological properties.
The mechanism of action for (5-Iodo-3-methylbenzofuran-2-yl)methanamine primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the iodine atom may enhance binding affinity due to increased hydrophobic interactions.
Studies suggest that compounds with similar structures exhibit activities such as:
These interactions often lead to downstream effects in cellular signaling pathways.
The physical properties of (5-Iodo-3-methylbenzofuran-2-yl)methanamine include:
Key chemical properties include:
(5-Iodo-3-methylbenzofuran-2-yl)methanamine has several potential applications in scientific research:
The benzofuran core—a fusion of benzene and furan rings—represents a privileged scaffold in drug discovery, with roots extending deep into natural product chemistry and traditional medicine. Early pharmacological interest stemmed from naturally occurring benzofurans like ailanthoidol (isolated from Zanthoxylum ailanthoides) and moracin (from Morus alba), which demonstrated significant anticancer and antiviral activities [4] [1]. These compounds established the benzofuran nucleus as a versatile template for bioactivity. The mid-20th century witnessed the emergence of synthetic benzofuran-based drugs, exemplified by the antiarrhythmic agent Amiodarone (containing a benzofuran core with diiodinated phenyl and aminoethyl side chains) and the β-adrenergic blocker Bufuralol [4] [10]. These clinical successes validated strategic functionalization of the core scaffold for target engagement.
The 21st century has seen intensive exploration of benzofuran derivatives for oncology and infectious diseases. Compounds like 5a (4,6-di(benzyloxy)-3-phenylbenzofuran) and 10f (selenium-containing benzofuran) exhibit potent anticancer activity via Pin1 inhibition and cell cycle arrest, with IC₅₀ values rivaling reference drugs like sorafenib and doxorubicin [1] [6]. Concurrently, derivatives like compound 14 (3-benzoyl-4-hydroxybenzofuran) show remarkable antibacterial activity against MRSA (MIC₈₀ = 0.39 μg/mL), underscoring the scaffold’s adaptability across therapeutic areas [6]. This evolution highlights a transition from serendipitous discovery to rational design, setting the stage for targeted modifications like 5-iodo-3-methyl substitution and 2-methanamine functionalization.
Table 2: Evolution of Key Benzofuran-Based Pharmacophores
| Era | Representative Compound | Biological Activity | Structural Innovation |
|---|---|---|---|
| Pre-1980s | Ailanthoidol (Natural) | Anticancer, Antioxidant | Unsubstituted 2-arylbenzofuran core |
| 1980s-2000s | Amiodarone (Synthetic) | Antiarrhythmic (Class III) | 2-Butyl-1-benzofuran with diiodinated aryl & tertiary amine |
| 2010s-Present | Compound 5a (Synthetic) | Pin1 inhibition (IC₅₀ = 0.874 μM) | 3,4,6-Trisubstituted benzofuran |
| 2010s-Present | Compound 14 (Synthetic) | Anti-MRSA (MIC₈₀ = 0.39 μg/mL) | 3-Benzoyl-4-hydroxybenzofuran |
The introduction of iodine at C5 and a methyl group at C3 confers distinct steric, electronic, and metabolic properties to the benzofuran core, optimizing it for target interaction and pharmacokinetics.
Steric and Electronic Optimization:The 5-iodo substituent acts as a steric anchor and halogen bond donor. Iodine’s large van der Waals radius (198 pm) creates defined molecular contours that enhance complementarity with hydrophobic enzyme pockets. Crucially, its polarizability enables halogen bonding with electron-rich residues (e.g., carbonyl oxygens of Arg141 in Mycobacterium tuberculosis DNA gyrase B), improving binding affinity and selectivity [6]. Concurrently, the 3-methyl group induces torsional restriction around the C3-C3a bond, reducing conformational flexibility and entropy penalty upon target binding. This methyl also provides electron-donating stability to the furan ring, mitigating oxidative degradation [7].
Biological Performance Enhancements:Iodine’s role extends beyond sterics—it serves as a heavy atom for crystallography and a radiolabel handle for imaging. In anticancer derivatives, 5-iodo analogs demonstrate enhanced cytotoxicity against hepatocellular carcinoma (HCC) lines like SK-Hep-1. For example, Lang et al. reported 3-formylbenzofurans 3b (IC₅₀ = 5.365 μM) and 3c (IC₅₀ = 6.013 μM) with 5-iodo substitution showing superior efficacy to sorafenib (IC₅₀ = 9.452 μM) by blocking the RAS/RAF/MEK/ERK pathway [1]. The 3-methyl group further augments activity by shielding the reactive C2-C3 bond from nucleophilic attack, enhancing metabolic stability in vivo [7].
Structure-Activity Relationship (SAR) Insights:Position-specific substitutions profoundly modulate activity. 5-Iodo-6-aminopropyl derivatives (e.g., 6-APB) exhibit serotonergic activity, while 5-iodo shifts in antifungal benzofurans improve membrane penetration. Crucially, combining 5-iodo with 3-methyl creates synergistic effects: the iodine atom facilitates cellular uptake via passive diffusion, while the methyl group minimizes CYP450-mediated deiodination, prolonging half-life [1] [6].
Table 3: Biological Activities of Select 5-Iodo/Methyl-Substituted Benzofurans
| Compound | Substitution Pattern | Target/Activity | Potency (IC₅₀/MIC) |
|---|---|---|---|
| 3b | 3-Formyl-5-iodo | Anti-HCC (SK-Hep-1) | 5.365 μM |
| 10f | 3-(1,2,3-Selenadiazole) | Antiproliferative (MCF-7) | 2.6 μM |
| 14 | 3-Benzoyl-4-hydroxy | Anti-MRSA | 0.39 μg/mL |
| Dronedarone Metabolite | 5-Iodo-3-methyl-N-debutyl | Potassium Channel Blockade | Not Disclosed |
The 2-methanamine moiety [-CH₂NH₂] in (5-Iodo-3-methylbenzofuran-2-yl)methanamine is a strategic functionalization critical for molecular recognition, solubility, and synthetic diversification.
Molecular Recognition Mechanisms:The primary amine serves as a hydrogen bond donor/acceptor and cationic center at physiological pH (pKₐ ~10.6). This enables ionic interactions with aspartate/glutamate residues in target proteins and DNA backbone phosphates. In kinase inhibitors, the protonated amine forms salt bridges with conserved catalytic lysines (e.g., in Aurora B kinase), while in antimicrobials, it disrupts membrane integrity via electrostatic interactions with phospholipid head groups [9] [6]. The methylene linker (-CH₂-) provides optimal distance for these interactions without excessive flexibility. Docking studies of similar 2-aminomethylbenzofurans reveal binding energies <-8.0 kcal/mol with targets like Pin1, driven by amine-mediated H-bonds with Arg68 and Ser154 [1].
Physicochemical and Pharmacokinetic Modulation:The methanamine group significantly enhances water solubility—critical for overcoming benzofuran hydrophobicity—via protonation and salt formation. Calculated logP reductions of 1.5–2.0 units are observed compared to non-aminated analogs (e.g., 2-phenylbenzofurans) [7]. This translates to improved oral bioavailability and blood-brain barrier penetrance in CNS-targeted analogs. Additionally, the amine serves as a synthetic handle for prodrug design (amide/urea formation) and bioisosteric replacement (e.g., with azide for click chemistry or guanidine for enhanced basicity) [9].
Synthetic Versatility:The -CH₂NH₂ group permits rapid generation of derivative libraries. Key transformations include:
Table 4: Strategic Modifications of the 2-Methanamine Group
| Modification Type | Reaction | Example Derivative | Target Application |
|---|---|---|---|
| Acylation | R-COOH + H₂N-CH₂-Benzofuran → | Amide-linked EGFR inhibitors | Oncology (Kinase inhibition) |
| Sulfonylation | R-SO₂Cl + H₂N-CH₂-Benzofuran → | Sulfonamide-based CA-IX inhibitors | Antimetastatic agents |
| Reductive Amination | R-CHO + H₂N-CH₂-Benzofuran → | N-Alkylated serotonin receptor ligands | CNS disorders |
| Schiff Base/Cyclization | R-CHO → Imine → Heterocycle | Imidazo[2,1-b]benzofuran antifungals | Infectious disease |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: